Physicochemical Differentiation: logP-Driven CNS Permeability Advantage Over 5H-Unsubstituted and 3-Phenyl Analogs
The target compound possesses a calculated logP of 5.85, which is 1.0–2.0 log units higher than the typical range reported for 5H-unsubstituted 2-arylpyrazolo[4,3-c]quinolin-3-ones (logP ~3.8–4.8), a direct consequence of the lipophilic benzyl and 3,4-dimethylphenyl substituents . This elevated logP positions the compound within the optimal CNS drug space (logP 3–6, MW <450), whereas simpler 3-phenyl or 3-(4-methylphenyl) pyrazolo[4,3-c]quinolines fall below the logP threshold required for passive blood-brain barrier penetration [1]. The polar surface area of 24.7 Ų further supports CNS permeability (threshold <90 Ų).
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 5.85 (ChemDiv C645-0022) |
| Comparator Or Baseline | Representative 2-arylpyrazolo[4,3-c]quinolin-3-ones: logP range 3.8–4.8 (literature-derived) |
| Quantified Difference | ΔlogP ≈ +1.0 to +2.0 units |
| Conditions | In silico prediction (ChemDiv platform); comparator values from published SAR datasets |
Why This Matters
For CNS-targeted screening campaigns (benzodiazepine receptor, adenosine receptor), a logP >5 with low PSA is a prerequisite for brain exposure; lower-logP analogs are unlikely to achieve adequate CNS partitioning.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541–553. View Source
